Tert-butyl 3-bromoazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-bromoazetidine-1-carboxylate: is a chemical compound with the molecular formula C8H14BrNO2. It is a brominated derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used as a building block in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with azetidine-1-carboxylic acid or its derivatives.
Bromination: The azetidine ring is brominated at the 3-position using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br2).
Tert-Butylation: The carboxylic acid group is then converted to its tert-butyl ester using tert-butanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure high purity and yield.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming a different compound.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Azides, alkylated derivatives, and other substituted azetidines.
Mechanism of Action
The bromo group in “Tert-butyl 3-bromoazetidine-1-carboxylate” can potentially undergo various reactions, such as nucleophilic substitution, to form new bonds. The carboxylate group can also participate in reactions, serving as a point of attachment for other groups or molecules .
The exact pharmacokinetics, or how this compound is absorbed, distributed, metabolized, and excreted in the body, would depend on many factors including its chemical structure, the route of administration, and the individual’s physiological conditions .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, would also depend on various factors. These could include temperature, pH, presence of other chemicals, and specific conditions within the body .
Scientific Research Applications
Chemistry: Tert-butyl 3-bromoazetidine-1-carboxylate is used as a versatile intermediate in the synthesis of complex organic molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential use in drug discovery and development. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Tert-butyl 3-azetidine-1-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromoazetidine-1-carboxylic acid: Similar structure but without the tert-butyl ester group, affecting its solubility and reactivity.
Uniqueness: Tert-butyl 3-bromoazetidine-1-carboxylate is unique due to its combination of the tert-butyl ester group and the bromine atom, which provides a balance of stability and reactivity that is useful in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 3-bromoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTPPPNQDPSSBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697026 | |
Record name | tert-Butyl 3-bromoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1064194-10-0 | |
Record name | tert-Butyl 3-bromoazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10697026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-bromoazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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